4-chloro-N-(o-tolyl)-N'-tosylbenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(o-tolyl)-N’-tosylbenzimidamide is a chemical compound that belongs to the class of benzimidamides This compound is characterized by the presence of a chloro group, a tolyl group, and a tosyl group attached to the benzimidamide core
Preparation Methods
The synthesis of 4-chloro-N-(o-tolyl)-N’-tosylbenzimidamide typically involves the reaction of 4-chlorobenzoyl chloride with o-toluidine in the presence of a base to form the intermediate 4-chloro-N-(o-tolyl)benzamide. This intermediate is then reacted with tosyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
4-chloro-N-(o-tolyl)-N’-tosylbenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(o-tolyl)-N’-tosylbenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-(o-tolyl)-N’-tosylbenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-N-(o-tolyl)-N’-tosylbenzimidamide can be compared with other similar compounds such as:
4-chloro-N-(o-tolyl)benzamide: Lacks the tosyl group, which may result in different chemical reactivity and biological activity.
N-(o-tolyl)-N’-tosylbenzimidamide: Lacks the chloro group, which may affect its chemical properties and applications.
4-chloro-N-(p-tolyl)-N’-tosylbenzimidamide: Has a different position of the tolyl group, which can influence its chemical behavior and biological effects.
Properties
IUPAC Name |
4-chloro-N-(2-methylphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S/c1-15-7-13-19(14-8-15)27(25,26)24-21(17-9-11-18(22)12-10-17)23-20-6-4-3-5-16(20)2/h3-14H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEFJJLSMRZOPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.